molecular formula C21H17NO4 B2486993 (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate CAS No. 326018-72-8

(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate

Cat. No.: B2486993
CAS No.: 326018-72-8
M. Wt: 347.37
InChI Key: NHJDFYJMPSUXER-WYMLVPIESA-N
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Description

(E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is a synthetic small molecule featuring three key structural motifs:

Methyl benzoate core: Provides ester functionality, influencing solubility and metabolic stability.

5-Phenylfuran substituent: Aromatic furan with a phenyl group at the 5-position, likely contributing to π-π stacking interactions and pharmacological activity.

Properties

IUPAC Name

methyl 2-[[(E)-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-25-21(24)17-9-5-6-10-18(17)22-20(23)14-12-16-11-13-19(26-16)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJDFYJMPSUXER-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison
Compound Name Key Structural Features Synthesis Method Pharmacological Activity Toxicity (LD₅₀) Reference
(E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate (Target) Methyl benzoate, (E)-acrylamido, 5-phenylfuran Inferred: Anthranilate + acryloyl chloride Hypothesized antimicrobial/antitumor Not reported
Methyl 2-((E)-3-(3,4-dihydroxyphenyl)acrylamido)benzoate Methyl benzoate, (E)-acrylamido, 3,4-dihydroxyphenyl Anthranilate + caffeic acid (PCl₃) Antioxidant potential 1,135 mg/kg (mice)
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e) Methyl benzoate, benzoxazole ring, aryl substituents Reflux of methyl-3-amino-4-hydroxybenzoate + aryl acids Not specified Not reported
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate Ethyl ester, benzofuran, sulfinyl, cyclohexyl Crystal structure analysis (SHELX) Antibacterial, antifungal Not reported

Key Comparative Insights

Electronic and Steric Effects
  • Aromatic Substituents: The 5-phenylfuran in the target compound offers a planar, hydrophobic aromatic system, contrasting with the 3,4-dihydroxyphenyl group in ’s analog, which introduces polar hydroxyl groups capable of hydrogen bonding .
  • Ester vs. Amide Linkages :

    • The methyl ester in the target compound may confer faster hydrolysis rates compared to ethyl esters (e.g., ’s benzofuran derivative), impacting bioavailability .
Pharmacological Implications
  • Antimicrobial Activity : Benzofuran-containing compounds () exhibit broad-spectrum antibacterial and antifungal properties, suggesting the target’s phenylfuran moiety may share similar activity .
  • Toxicity : The LD₅₀ of 1,135 mg/kg for ’s dihydroxyphenyl analog indicates low acute toxicity, whereas structural modifications (e.g., furan vs. benzoxazole) could alter safety profiles .

Biological Activity

(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by a furan ring and an acrylamide moiety, which are known to contribute to various biological activities.

Research indicates that compounds with similar structures often interact with multiple biological targets, including enzymes and receptors. The furan moiety may play a crucial role in modulating biological pathways through:

  • Antioxidant Activity : Compounds containing furan rings have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The acrylamide component may inhibit specific enzymes involved in disease processes, such as cancer progression or inflammation.

Anticancer Activity

Several studies have reported the anticancer potential of compounds similar to this compound:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.
  • Mechanistic Insights : The compound's ability to inhibit cell proliferation was linked to the downregulation of cyclin D1 and upregulation of p21, suggesting a G1 phase cell cycle arrest.

Antimicrobial Activity

Research has also indicated antimicrobial properties:

  • Bacterial Inhibition : The compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with protein synthesis.

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various acrylamide derivatives, including this compound. Results showed a dose-dependent inhibition of cancer cell growth with IC50 values indicating potent activity against selected cell lines .
  • Antimicrobial Assessment : A comparative study on the antimicrobial efficacy of furan-containing compounds found that this compound had comparable activity to established antibiotics, suggesting its potential as a lead compound for drug development .

Data Table: Biological Activity Overview

Activity TypeMechanismModel UsedKey Findings
AnticancerInduces apoptosisBreast and colon cancer cellsSignificant cytotoxicity observed
AntimicrobialDisrupts cell wall synthesisBacterial culturesEffective against Gram-positive/negative bacteria

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